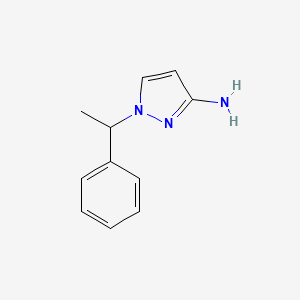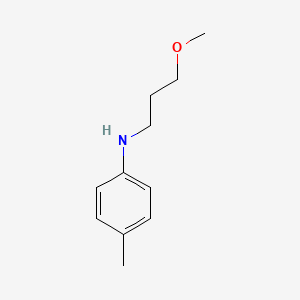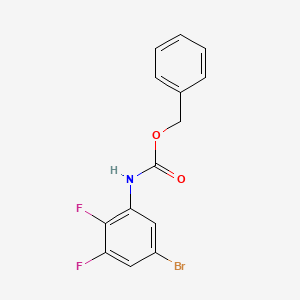
Benzyl (5-bromo-2,3-difluorophenyl)carbamate
Vue d'ensemble
Description
Benzyl (5-bromo-2,3-difluorophenyl)carbamate is a carbamate derivative . It has a molecular weight of 342.14 and its IUPAC name is benzyl (5-bromo-2,3-difluorophenyl)carbamate .
Molecular Structure Analysis
The molecular formula of Benzyl (5-bromo-2,3-difluorophenyl)carbamate is C14H10BrF2NO2 . The InChI code for this compound is 1S/C14H10BrF2NO2/c15-10-6-11(16)13(17)12(7-10)18-14(19)20-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,19) .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Benzyl (5-bromo-2,3-difluorophenyl)carbamate is involved in various synthetic processes. It is used in the synthesis of acylthioureas, which have been tested for their interaction with bacterial cells and show significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban, Marutescu, & Chifiriuc, 2011). Additionally, this compound plays a role in the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates, which is effective for forming piperidine derivatives (Zhang, Liu, Kinder, Han, Qian, & Widenhoefer, 2006).
Antimicrobial Applications
Synthesis of benzofuran aryl ureas and carbamates, including those derived from benzyl (5-bromo-2,3-difluorophenyl)carbamate, shows promise in antimicrobial applications. These compounds have been characterized and screened for antimicrobial activities, suggesting their potential in developing novel antimicrobial agents (Kumari, Mathada, Kumar, Suda, & Basavaraja, 2019).
Photophysical and Computational Studies
In the field of photophysical and computational studies, this compound is used to synthesize colorless solids like benzodiazaboroles, which exhibit intense blue luminescence. These borylated systems are studied for their molecular structures and spectroscopic properties, contributing to the understanding of their photophysical behavior (Weber, Halama, Werner, Hanke, Böhling, Chrostowska, Dargelos, Maciejczyk, Raza, Stammler, & Neumann, 2010).
Photolabile Properties
Benzyl (5-bromo-2,3-difluorophenyl)carbamate derivatives are also explored for their photolabile properties. These derivatives, especially of 3′,5′-dimethoxybenzoin, demonstrate potential in flash photolysis, generating carbamate anion in a heterolytic process and facilitating the liberation of amines at a controlled rate (Papageorgiou & Corrie, 1997).
Catalytic Applications
In catalysis, benzyl (5-bromo-2,3-difluorophenyl)carbamate is part of the development of efficient catalyst systems. For example, it has been used in the synthesis of 3,5-bis(perfluorooctyl)benzyltriethylammonium bromide, a versatile phase-transfer catalyst that shows efficacy in various reactions and is easily recoverable (Pozzi, Mihali, Foschi, Penso, Quici, & Fish, 2009).
Propriétés
IUPAC Name |
benzyl N-(5-bromo-2,3-difluorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF2NO2/c15-10-6-11(16)13(17)12(7-10)18-14(19)20-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZFFXRPVFUSPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C(=CC(=C2)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (5-bromo-2,3-difluorophenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pent-4-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B1528918.png)
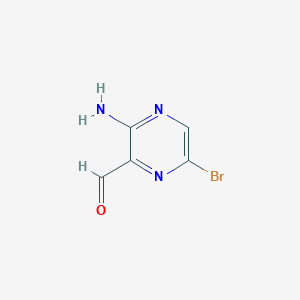
![2-Bromo-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one](/img/structure/B1528920.png)
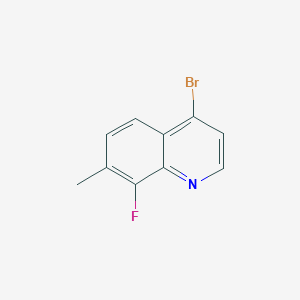
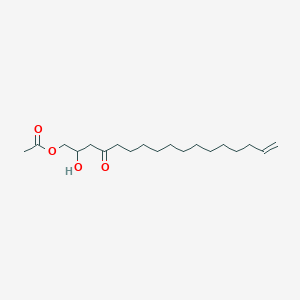
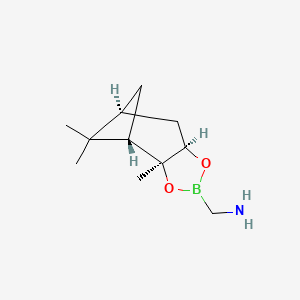
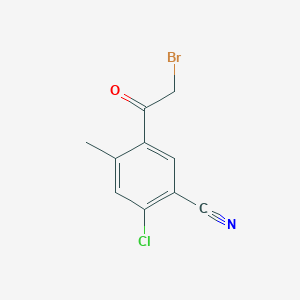
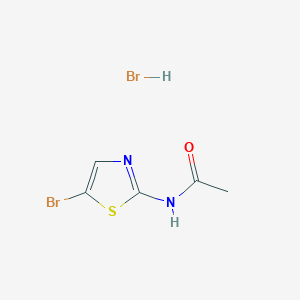
![1-[(Benzyloxy)methyl]-2-bromobenzene](/img/structure/B1528932.png)
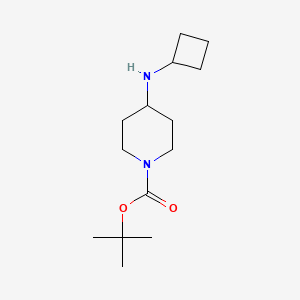
![2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine](/img/structure/B1528935.png)
![Ethyl (1S,4R)-3-benzyl-3-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B1528936.png)
